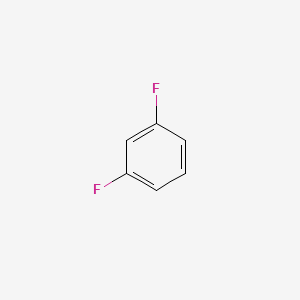

1,3-Difluorobenzene

Description

Significance of Fluorinated Aromatic Compounds in Advanced Chemistry and Materials Science

Fluorinated aromatic compounds are a cornerstone of modern chemistry and materials science, finding applications in pharmaceuticals, agrochemicals, and advanced materials. nbinno.com The introduction of fluorine into aromatic systems dramatically alters their physical, chemical, and biological profiles. nbinno.com

The unique properties of the fluorine atom are central to its significant role in modifying molecular characteristics. As the most electronegative element, fluorine's presence on an aromatic ring has a profound impact. nbinno.com This high electronegativity leads to a strong carbon-fluorine (C-F) bond, which is the strongest bond in organic chemistry. guidechem.com The introduction of fluorine can alter a molecule's pKa, metabolic stability, and binding affinities. chemicalbook.com For instance, the acidity of fluorinated molecules often increases due to the inductive effects of fluorine's electronegativity. guidechem.comgoogle.com

Fluorine's small size, with a van der Waals radius of 1.47 Å, means it occupies less space than other common organic substituents. chemicalbook.com This allows it to act as a bioisostere for the hydroxyl group. chemicalbook.com The incorporation of fluorine atoms can also enhance lipophilicity, which can improve a compound's absorption and transport in biological systems. guidechem.comgoogle.com In the context of drug design, adding fluorine to aromatic rings can block sites of metabolic oxidation, thereby improving the metabolic stability of a drug. guidechem.com For example, the anti-cholesterol drug Ezetimibe features two p-fluoro substituents to prevent metabolic oxidation and enhance its pharmacokinetic properties. guidechem.com

The electronic effects of fluorine substitution are also significant. Fluorine acts as an electron-withdrawing group, which can reduce the electron density in an aromatic system. chemicalbook.com This can influence the reactivity of the compound, for instance, by making it more susceptible to nucleophilic substitution reactions while decreasing its reactivity towards electrophilic substitution. solubilityofthings.com These modifications are crucial in the synthesis of polymers with improved thermal stability and chemical resistance, as well as in the creation of materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. nbinno.com

The three isomers of difluorobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—are valuable building blocks in various chemical industries, particularly in the pharmaceutical sector. guidechem.com The direct fluorination of fluorobenzene (B45895) produces a mixture of all three isomers, which are challenging to separate using conventional methods due to their nearly identical physical properties. guidechem.com The distinct positioning of the two fluorine atoms in each isomer leads to different chemical and physical properties, influencing their applications. solubilityofthings.com For instance, the separation of these isomers is a significant area of research, with methods like the use of metal-organic frameworks being explored. guidechem.comgoogle.com

The study of difluorobenzene isomers is also important for understanding fundamental chemical phenomena. For example, they are used to investigate the effects of atomic position on J-coupling in nuclear magnetic resonance (NMR) spectroscopy. cip.com.cn Research on the microwave spectra of dimers like Ar-1,3-difluorobenzene provides insights into intermolecular interactions. google.comacs.org

Table 1: Physical Properties of Difluorobenzene Isomers

| Property | 1,2-Difluorobenzene | 1,3-Difluorobenzene | 1,4-Difluorobenzene |

|---|---|---|---|

| CAS Number | 367-11-3 | 372-18-9 | 540-36-3 |

| Molecular Formula | C₆H₄F₂ | C₆H₄F₂ | C₆H₄F₂ |

| Molecular Weight | 114.09 g/mol | 114.09 g/mol nbinno.com | 114.09 g/mol |

| Boiling Point | 91-92 °C | 83 °C chemicalbook.com | 88-89 °C |

| Melting Point | -34 °C | -59 °C chemicalbook.com | -13 °C |

| Density | 1.158 g/mL at 25 °C | 1.163 g/mL at 25 °C | 1.17 g/mL at 20 °C |

| Refractive Index | n20/D 1.443 | n20/D 1.438 | n20/D 1.441 |

Data sourced from various chemical suppliers and databases.

Historical Context of this compound Research

The history of this compound research is marked by initial synthetic hurdles and a subsequent expansion of its applications as synthetic methods improved and its unique properties were better understood.

Early methods for synthesizing this compound were often characterized by multiple steps, low yields, and the use of hazardous reagents. chemicalbook.com One of the classical methods is the Balz-Schiemann reaction, which involves the diazotization of an aryl amine followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt. chemicalbook.com In 1929, Schiemann et al. reported the preparation of this compound in a 31% yield from the bis-diazonium salt derived from m-phenylenediamine (B132917) using this method. However, this reaction suffered from low yields and the production of toxic boron trifluoride gas. chemicalbook.com

Another early approach was the Finkelstein reaction, which introduces fluorine via halogen exchange. chemicalbook.com While the reaction route is short, it required high reaction temperatures, long reaction times, and large quantities of fluorinating agents, and it suffered from low selectivity. chemicalbook.com Other early attempts, such as the continuous gas phase fluorination of benzene (B151609) or fluorobenzene, resulted in very low yields of the desired meta-isomer.

A significant challenge in some early synthetic routes was the accumulation of highly energetic and potentially explosive diazonium salts, making the processes hazardous. chemicalbook.com For example, the stepwise diazotization of 2,4-difluoroaniline (B146603) followed by hydro-de-diazotization, while offering good yields under mild conditions, posed safety risks due to the accumulation of the diazonium salt intermediate. chemicalbook.com These challenges spurred the development of safer and more efficient synthetic protocols, such as the use of continuous-flow reactors. chemicalbook.com

The applications of this compound have evolved significantly as synthetic methods have become more refined and the benefits of incorporating this moiety into larger molecules have been recognized. Initially explored as a chemical intermediate, its use has expanded into several key areas of research and industry.

In the pharmaceutical industry, this compound is a crucial building block for various drugs. nbinno.comgoogle.com It is used in the synthesis of the antifungal medication Fluconazole and the anti-inflammatory agent Diflunisal. nbinno.comchemicalbook.comgoogle.com The presence of the 1,3-difluorophenyl group can enhance the biological activity and metabolic stability of these pharmaceuticals. solubilityofthings.com

The agrochemical sector also utilizes this compound as a precursor for pesticides. nbinno.com For instance, it is employed in the production of insecticides like Flucycloxuron and Diflubenzuron. nbinno.comchemicalbook.com

In the field of materials science, this compound has found applications in the synthesis of liquid crystal materials, which are essential for advanced display technologies. nbinno.comchemicalbook.comchemicalbook.com More recently, research has explored its use as a diluent in electrolytes for low-temperature lithium-ion batteries, demonstrating its potential to improve battery performance under cold conditions.

Furthermore, this compound continues to be a subject of fundamental scientific research. It is used in studies such as laser-induced fluorescence matrix investigations of its radical cation to gain insights into its chemical behavior. nbinno.comchemicalbook.com It is also employed in the synthesis of novel compounds, such as 1,2,3-triazole-containing analogues of Fluconazole and differentially substituted resorcinol (B1680541) derivatives. nbinno.com

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

|---|---|

| ¹H NMR | δ 7.27 (m), 7.05-6.63 (m) |

| ¹³C NMR | 163.2 (dd, J=247.5, 10.0 Hz), 130.8 (t, J=10.0 Hz), 110.5 (dd, J=21.3, 3.8 Hz), 103.8 (t, J=26.3 Hz) |

| Mass Spectrum (m/z) | 114 (M+), 95, 88, 69, 63 |

Data sourced from spectral databases and literature.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMGWPRHOOEKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190682 | |

| Record name | 1,3-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372-18-9 | |

| Record name | 1,3-Difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIFLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DIFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO3C26WOC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,3 Difluorobenzene and Its Derivatives

Classical Synthetic Routes and their Limitations

Traditional methods for synthesizing 1,3-difluorobenzene often involve multi-step processes that present challenges regarding yield, safety, and environmental impact. google.com

The Finkelstein reaction involves the exchange of one halogen atom for another, typically an SN2 reaction where an alkyl halide is converted using an alkali metal halide. wikipedia.orgorganic-chemistry.org While effective for alkyl halides, the application of this reaction to aromatic systems, known as the aromatic Finkelstein reaction, is more challenging. wikipedia.org The direct conversion of 1,3-dichlorobenzene (B1664543) to this compound via a direct Cl/F exchange is possible but requires drastic reaction conditions and results in only moderate yields. google.com

Limitations of this approach include:

Harsh Conditions : High reaction temperatures are often necessary. chemicalbook.com

Low Selectivity : Achieving selective mono- or di-substitution can be difficult. chemicalbook.com

Reactivity : Aromatic chlorides are not easily substituted, often requiring catalysis by agents like copper(I) iodide or nickel bromide. wikipedia.org

High Reagent Consumption : The process can consume large amounts of fluorinating reagents. chemicalbook.com

A cornerstone in organofluorine chemistry, the Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride (B91410). wikipedia.orgnumberanalytics.com The process involves two main steps: the diazotization of an arylamine with an acid like HBF₄ to form a diazonium tetrafluoroborate (B81430) salt, followed by the thermal decomposition of this isolated salt to yield the aryl fluoride, nitrogen gas, and boron trifluoride (BF₃). nih.govscientificupdate.com

The reaction can start from precursors like 3-fluoroaniline (B1664137) or m-phenylenediamine (B132917). google.comgoogle.com For instance, diazotizing m-phenylenediamine and subsequently decomposing the dried diazonium salt can yield this compound. google.com However, the traditional Balz-Schiemann reaction has several deficiencies:

Multiple Reaction Steps : The process requires the preparation, isolation, and decomposition of the diazonium salt. chemicalbook.comgoogle.com

Low Yields : Reported yields can be low to moderate; for example, decomposing the diazonium salt from m-phenylenediamine at 210°C yielded 45% this compound. google.com

Safety Hazards : The isolated diazonium tetrafluoroborate salts can be unstable and potentially explosive, especially during thermal decomposition, which can be highly exothermic. chemicalbook.comscientificupdate.com

Toxic Byproducts : The reaction produces toxic boron trifluoride gas. chemicalbook.com

Variations have been developed to improve yields and safety. Using different counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes improve yields. wikipedia.orgscientificupdate.com Another modification involves conducting the reaction in a single pot without isolating the diazonium salt, for example, by using reagents like tert-butyl nitrite (B80452) and BF₃ etherate. scientificupdate.com

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| m-Phenylenediamine | H₂SO₄/HOAc, HBF₄ | This compound | 45% | google.com |

| Haloaniline | Fluoroborate Salt (thermal decomp.) | This compound | 57% | google.com |

| 3-Fluoroaniline | Diazotization in HF | This compound | 46% | google.com |

| 2-Fluoroaniline | HBF₄/NaNO₂ (thermal decomp.) | 1,2-Difluorobenzene | Low to Moderate | acs.org |

A prominent route to this compound involves the diazotization of 2,4-difluoroaniline (B146603), followed by hydro-dediazotization, where the diazonium group is replaced by a hydrogen atom. google.comchemicalbook.com This method is advantageous due to its mild reaction conditions and good yields. chemicalbook.com The diazonium salt intermediate is highly reactive, allowing for short reaction times and low temperatures. chemicalbook.com A primary limitation, however, is the higher cost of the 2,4-difluoroaniline starting material compared to other precursors. chemicalbook.com

In a stepwise batch process, the aniline (B41778) is first reacted with an acid and sodium nitrite to form the diazonium salt. chemicalbook.com In a subsequent step, this isolated or transferred salt solution is added to a reducing agent, such as hypophosphorous acid, to produce this compound. chemicalbook.com While this method can achieve high yields (up to 80%), its major drawback is the accumulation of highly energetic and potentially explosive diazonium salts, posing a significant safety risk, especially on an industrial scale. google.comchemicalbook.com

To mitigate the risks of isolating diazonium salts, one-pot procedures have been developed. In this approach, a reducing agent like hypophosphorous acid is mixed with the aniline starting material, and then sodium nitrite is added slowly. chemicalbook.com This allows the hydro-de-diazotization reaction to occur in situ as soon as the diazonium salt is formed. chemicalbook.com This method can achieve yields of up to 82% and appears safer due to the immediate consumption of the diazonium intermediate. chemicalbook.com However, studies have shown that the rate of diazotization can be faster than the rate of hydro-de-diazotization, meaning the hazardous accumulation of the diazonium salt may still occur within the batch reactor. chemicalbook.com

Continuous flow technology offers a robust solution to the safety and efficiency problems inherent in batch diazotization reactions. chemicalbook.com By conducting the synthesis in a flow reactor, the volume of the reaction mixture at any point is small, which minimizes the accumulation of the hazardous diazonium salt intermediate. scientificupdate.comresearchgate.net

In a typical flow process for producing this compound from 2,4-difluoroaniline, the diazotization is performed in a reactor with a very short residence time, followed immediately by the introduction of the reducing agent in a second reactor segment. researchgate.net This method not only enhances safety but also improves mass and heat transfer, leading to better process control and higher yields. researchgate.netresearchgate.net For example, a continuous flow process has been developed where the diazotization of 2,4-difluoroaniline occurs at 20°C with a residence time of just 10 seconds, followed by hydro-dediazotization at 25°C with a 40-minute residence time, achieving a 90% yield of this compound. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Starting Material | 2,4-Difluoroaniline | Precursor for hydro-dediazotization |

| Diazotization Temp. | 20 °C | Mild reaction condition |

| Diazotization Residence Time | 10 seconds | Minimizes hazardous intermediate |

| Hydro-dediazotization Temp. | 25 °C | Mild reaction condition |

| Total Reaction Time | ~40 minutes | Rapid overall process |

| Yield | 90% | High efficiency |

| Throughput | 245 g/h of 2,4-difluoroaniline | Demonstrates scalability |

Diazotization and Hydro-dediazotization Methods

Catalytic Approaches to this compound Synthesis

Catalytic methods provide efficient and scalable pathways for the synthesis of this compound. These approaches often rely on the transformation of halogenated precursors, leveraging the activity of metal catalysts to achieve high purity and yield.

Reductive Dehalogenation of Substituted Difluorobenzenes

A significant industrial method for producing this compound involves the catalytic reductive dehalogenation of more substituted difluorobenzenes. justia.comguidechem.com This process typically starts with a 1,3-difluorohalobenzene, where an additional halogen (chlorine or bromine) is present on the benzene (B151609) ring. google.com The most common precursor is 2,4-difluorochlorobenzene. justia.comguidechem.comgoogle.com

The core of this method is the reaction of the starting material with hydrogen gas under pressure in the presence of a palladium catalyst. justia.comgoogle.com The reaction is carried out at elevated temperatures, generally ranging from 70°C to 140°C. justia.comgoogle.comgoogle.com To neutralize the hydrogen halide formed during the reaction, a base is required. google.com A variety of bases can be used, including amines (such as triethylamine (B128534) or tri-(N-dodecyl)amine), alkali metal hydroxides (like sodium hydroxide (B78521) or lithium hydroxide), or other inorganic bases like magnesium oxide. justia.comguidechem.comgoogle.com The choice of base and reaction conditions can significantly impact the reaction's efficiency and conversion rate. google.com For instance, using tri-(N-dodecyl)amine as a base with a 5% Palladium on carbon (Pd/C) catalyst at 100°C can lead to high conversion and yield. justia.comgoogle.com In contrast, some inorganic bases may require higher temperatures (e.g., 140°C) to achieve a reaction. justia.comgoogle.com

The process is advantageous as it often produces this compound in high purity after separation of the catalyst and fractional distillation of the organic phase. justia.comgoogle.com

Table 1: Examples of Reductive Dehalogenation of 2,4-Difluorochlorobenzene

| Catalyst | Base | Temperature (°C) | Yield of this compound | Purity |

|---|---|---|---|---|

| 5% Pd/C | Tri-(N-dodecyl)amine | 100 | 91.2% | 99.8% |

| 5% Pd/C | Ammonia (25% aq.) | 105 | 80.2% | 99.2% |

| 5% Pd/C | Sodium Hydroxide | 100 | 79.5% | 99.8% |

This table is generated based on data from patent examples. justia.comgoogle.comgoogle.com Conditions and results may vary.

Novel Synthetic Strategies for this compound Skeletons

Research into the synthesis of fluorinated aromatics continues to yield innovative methods that offer alternative pathways to the this compound core, often providing unique substitution patterns not easily accessible through classical routes.

Cyclobutene (B1205218) Ring Expansion with Difluorocarbene

A novel approach to constructing the this compound skeleton involves the reaction of a substituted cyclobutene with difluorocarbene (:CF₂). jmu.edu This method is particularly noteworthy because the reaction cascade results in a benzene ring where the two fluorine atoms are positioned meta to each other. jmu.edu

The process begins with the generation of difluorocarbene, a reactive intermediate. jmu.edu This can be achieved through various methods, such as the thermal decomposition of a suitable precursor. jmu.edu When the difluorocarbene reacts with a 1,2-disubstituted cyclobutene, it adds to the double bond to form a transient difluorocyclopropane intermediate. This intermediate is unstable and undergoes a ring-expansion process, ultimately leading to the formation of a 1,3-difluoro-substituted benzene ring. jmu.edu This strategy bypasses the need for direct fluorination of a pre-formed aromatic ring and offers a unique entry point to compounds with a this compound core. jmu.edu

Regioselective Functionalization Techniques

For creating derivatives of this compound, regioselective functionalization is key. These techniques allow for the introduction of various functional groups at specific positions on the aromatic ring, a critical step in the synthesis of complex molecules like pharmaceuticals and agrochemicals. guidechem.comnih.gov

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.orgharvard.edu The principle involves a directing metalation group (DMG) on the aromatic ring that coordinates to an organolithium base (e.g., n-butyllithium or sec-butyllithium). baranlab.org This coordination directs the base to deprotonate the nearest ortho-position, creating a specific aryllithium intermediate. baranlab.orgharvard.edu

In the context of a substituted this compound, a suitable DMG would direct lithiation to a specific adjacent carbon atom. This highly reactive lithiated species can then be quenched with a suitable electrophile to introduce a new substituent with high regioselectivity. uwindsor.ca

For electrophilic bromination, an electrophilic source of bromine, such as molecular bromine (Br₂) or 1,2-dibromoethane, is introduced to react with the aryllithium intermediate. uwindsor.ca This results in the formation of a C-Br bond at the metalated position. The choice of directing group and reaction conditions is crucial for achieving the desired regioselectivity, overcoming the inherent directing effects of the two fluorine atoms already on the ring. uwindsor.caresearchgate.net For instance, bromine itself can exhibit a long-range acidifying effect, influencing the site of deprotonation in certain aromatic systems. researchgate.net This precise control over substitution is essential for building complex, highly functionalized this compound derivatives. gu.se

Nucleophilic Aromatic Substitution (SNAr) for Resorcinol (B1680541) Derivatives

The synthesis of fluorinated aromatic compounds can be approached through various strategies, including the modification of highly functionalized precursors. While the direct synthesis of this compound from resorcinol via a single nucleophilic aromatic substitution (SNAr) step is not a commonly documented pathway, the synthesis of fluorinated resorcinol derivatives is a crucial area of research. These derivatives serve as important building blocks for more complex molecules like fluorinated fluoresceins. acs.orgossila.com

Direct fluorination of resorcinol itself tends to be challenging. For instance, the reaction of resorcinol with cesium fluoroxysulfate has been reported to yield a mixture of 2- and 4-fluororesorcinol (B135099) in moderate yields. acs.org The difficulty in achieving regioselectivity and pure products has led to the development of multi-step synthetic routes that utilize SNAr principles. acs.org

A notable and general method for preparing pure, fluorinated resorcinols begins with highly fluorinated and nitrated benzene derivatives. The nitro group is strategically used to activate the ring for SNAr, directing the substitution of fluoride ions by nucleophiles like methoxide (B1231860) at the positions ortho and para to it. This process effectively establishes the 1,3-dioxygenated pattern characteristic of resorcinol. acs.org

Synthetic Pathway to 4-Fluororesorcinol:

SNAr Reaction: 5-nitro-1,2,4-trifluorobenzene is reacted with sodium methoxide (NaOMe) in methanol (B129727) (MeOH). The methoxide ions displace the fluorine atoms at positions 2 and 4 (ortho and para to the nitro group), yielding 2,4-dimethoxy-5-fluoronitrobenzene quantitatively. acs.org

Reduction: The nitro group of the resulting compound is reduced to an amine via catalytic hydrogenation. acs.org

Hydrodediazoniation: The amine is then converted to a diazonium salt and subsequently removed. acs.org

Demethylation: The final step involves the cleavage of the methyl ethers to yield the desired 4-fluororesorcinol. acs.org

This synthetic strategy highlights the utility of SNAr in building complex fluorinated structures, where the regioselectivity is controlled by the strategic placement of activating groups on the aromatic ring.

C-H Bond Functionalization (e.g., C–H Fluorination, C–H Amination)

The direct functionalization of C-H bonds is a powerful and atom-economical strategy for synthesizing derivatives of stable molecules like this compound.

C–H Fluorination Direct C-H fluorination involves the substitution of a hydrogen atom on an aromatic ring with a fluorine atom. This method is advantageous as it avoids the need for pre-functionalized substrates. beilstein-journals.org However, the direct fluorination of benzene and its derivatives is notoriously challenging due to the high reactivity of elemental fluorine, which often leads to a lack of control and poor yields of specific monofluorinated or difluorinated products. jove.com

To overcome these challenges, specialized electrophilic fluorinating reagents have been developed. Reagents like Selectfluor (F-TEDA-BF₄) provide a source of "electrophilic fluorine," allowing for more controlled reactions under milder conditions. jove.comwikipedia.org Despite these advances, achieving specific isomers like this compound via sequential direct C-H fluorination of benzene is complicated by the directing effects of the first fluorine substituent, which primarily directs subsequent substitutions to the ortho and para positions. stackexchange.com Research continues to focus on developing catalytic systems that can achieve high regioselectivity for direct C-H fluorination. beilstein-journals.org

C–H Amination C-H amination is a valuable transformation for introducing nitrogen-containing functional groups. Rhodium-catalyzed reactions have emerged as particularly effective for this purpose, utilizing rhodium nitrenoids that can insert into C-H bonds. nih.govrsc.org

Significant progress has been made in intermolecular C-H amination, where this compound can be involved both as a substrate component and as a solvent. In one study, dirhodium catalysts were used for the enantioselective amination of benzylic C-H bonds. The use of this compound as a solvent was found to be beneficial, enabling reactions to be conducted at lower temperatures and achieving high yields and enantioselectivity for certain substrates. nih.gov This demonstrates the compatibility of the this compound core with these advanced catalytic systems, opening pathways for the synthesis of complex chiral amines derived from this scaffold.

Mechanistic Investigations of this compound Formation

Understanding the mechanisms by which this compound is formed is essential for optimizing existing synthetic routes and designing new ones.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. vaia.com The formation of fluorinated benzenes can proceed via this mechanism, which generally involves two key steps. masterorganicchemistry.com

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks an electrophilic fluorine source. vaia.com Due to the extreme reactivity of elemental fluorine (F₂), milder and more selective reagents, often containing a nitrogen-fluorine (N-F) bond like Selectfluor (F-TEDA-BF₄), are commonly used. jove.comwikipedia.org In these reagents, the fluorine atom is rendered electrophilic because it is bonded to a highly electron-withdrawing group. wikipedia.orgyoutube.com This initial attack disrupts the aromaticity of the ring and forms a positively charged carbocation intermediate. vaia.commasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the final substituted product. vaia.com

This process is energetically demanding because it requires the temporary loss of aromatic stabilization energy in the intermediate step. youtube.com The first step, the formation of the carbocation, is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Role of Intermediates in Reaction Pathways

The central intermediate in the electrophilic aromatic substitution pathway is the resonance-stabilized carbocation known as the sigma (σ) complex , or arenium ion. youtube.com

When an electrophile (E⁺) attacks the benzene ring, it forms a covalent bond with one of the carbon atoms, which becomes sp³-hybridized. This breaks the cyclic conjugation, and the resulting positive charge is delocalized over the remaining five sp²-hybridized carbon atoms of the ring through resonance. youtube.combyjus.com

The resonance structures of the sigma complex show that the positive charge resides specifically on the carbon atoms that are ortho and para to the site of electrophilic attack.

This delocalization is crucial for stabilizing the otherwise high-energy intermediate. However, the sigma complex is still significantly less stable than the starting aromatic reactant because it has lost its aromaticity. youtube.com The subsequent rapid loss of a proton from the sp³-hybridized carbon restores the stable aromatic ring. vaia.com

Spectroscopic Characterization and Structural Elucidation in 1,3 Difluorobenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,3-difluorobenzene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. The presence of hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) nuclei makes this compound particularly well-suited for a multi-faceted NMR analysis.

The proton (¹H) NMR spectrum of this compound provides key information about the arrangement of hydrogen atoms on the aromatic ring. Due to the molecule's symmetry, there are three distinct types of protons. The spectrum is more complex than a simple set of singlets or doublets due to spin-spin coupling between non-equivalent protons and between protons and fluorine atoms (H-H and H-F couplings).

In a typical analysis using a 300 MHz spectrometer, the proton signals are observed in the aromatic region. chemicalbook.com The proton at the C2 position (between the two fluorine atoms) is the most deshielded, appearing furthest downfield. The proton at the C5 position is next, followed by the protons at the C4 and C6 positions, which are equivalent. The intricate splitting patterns arise from various coupling constants, including ortho, meta, and para H-H couplings, as well as ortho, meta, and para H-F couplings. chemicalbook.com A detailed analysis of a 300 MHz spectrum in a solution with tetramethylsilane (B1202638) (TMS) reveals the specific chemical shifts and coupling constants. chemicalbook.com

Interactive Table 1: ¹H NMR Data for this compound (300 MHz) chemicalbook.com

| Parameter | Nucleus | Chemical Shift (ppm) | Coupling Constant (J, in Hz) | Coupled Nuclei |

|---|---|---|---|---|

| δ(H2) | C(2)-H | 6.675 | J(H2,H6) | 2.45 |

| δ(H4/H6) | C(4)-H , C(6)-H | 6.727 | J(H2,F1/F3) | 9.14 |

| δ(H5) | C(5)-H | 7.134 | J(H4,H5) | 8.39 |

| J(H4,F3) | 8.22 |

The ¹³C NMR spectrum of this compound offers complementary structural information by probing the carbon skeleton. The spectrum, typically recorded with proton decoupling to simplify the signals to singlets, shows distinct peaks for each unique carbon environment. The most notable feature is the large coupling constant between the carbon atoms directly bonded to fluorine (C1/C3) and the fluorine nuclei, which often results in these signals appearing as doublets in a coupled spectrum.

The chemical shifts of the carbon atoms are influenced by the high electronegativity of the attached fluorine atoms. The carbons directly bonded to fluorine (C1 and C3) are significantly shifted downfield. The other carbon atoms (C2, C4/C6, and C5) also have characteristic shifts reflecting their position relative to the fluorine substituents.

Interactive Table 2: ¹³C NMR Data for this compound

| Carbon Atom(s) | Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 / C3 | 163.1 | Doublet |

| C5 | 130.6 | Triplet |

| C2 | 110.1 | Triplet |

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally informative tool. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. wikipedia.org For this compound, the two fluorine atoms are chemically equivalent, leading to a single primary resonance in the ¹⁹F NMR spectrum.

This signal, however, is not a simple singlet. It is split into a complex multiplet due to coupling with the neighboring protons on the aromatic ring. Specifically, each fluorine atom couples to the ortho protons (H2, H4), the meta proton (H5), and the para proton (H6), each with a different coupling constant. This results in a characteristic pattern that serves as a unique fingerprint for the 1,3-disubstitution pattern. The chemical shift for this compound is typically observed around -110 ppm relative to a standard like CFCl₃.

While high-field NMR is standard for determining chemical shifts, low-field or even zero-field NMR provides a powerful alternative for the precise measurement of spin-spin coupling constants (J-couplings). berkeley.edu In conventional high-field spectra, strong coupling effects can sometimes complicate the analysis of multiplets, making it difficult to extract exact J-values.

At very low or zero magnetic fields, the chemical shift differences between nuclei become negligible, and the spectrum is dominated entirely by J-coupling interactions. berkeley.edu This simplifies the spectral patterns, removing the complexities of overlapping multiplets and allowing for a more direct and unambiguous determination of all H-H and H-F coupling constants. berkeley.eduwikipedia.org This detailed knowledge of J-couplings is invaluable as these values are highly sensitive to the molecular geometry, including bond angles and dihedral angles, providing a more refined picture of the molecule's three-dimensional structure in solution. berkeley.edu

Vibrational Spectroscopy (Raman, IR) for Molecular Dynamics

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, probes the molecular vibrations of this compound. These methods are based on how the molecule's bonds and angles stretch, bend, and deform. horiba.com A complete assignment of the fundamental vibrational frequencies has been achieved by combining data from the infrared absorption spectrum of the liquid and gas phases with the Raman spectrum of the liquid. aip.orgaip.org

The this compound molecule has 30 fundamental modes of vibration. A comprehensive analysis of its IR and Raman spectra allows for the assignment of these modes. aip.orgaip.org The infrared spectrum primarily shows vibrations that cause a change in the molecule's dipole moment, while the Raman spectrum highlights vibrations that cause a change in its polarizability. horiba.com

Key vibrational bands include C-H stretching frequencies, C-F stretching and bending modes, and various ring breathing and deformation modes. For example, strong bands in the IR spectrum are associated with C-F stretching, while the Raman spectrum often shows strong signals for ring breathing modes. The combination of both techniques is necessary for a complete assignment, as some vibrational modes may be active in one technique but weak or forbidden in the other. aip.orgaip.org

Interactive Table 3: Selected Fundamental Vibrational Frequencies for this compound (Liquid Phase) aip.orgaip.org

| Frequency (cm⁻¹) | Spectrum | Assignment Description |

|---|---|---|

| 3088 | IR, Raman | C-H Stretch |

| 3065 | IR, Raman | C-H Stretch |

| 1614 | IR, Raman | C-C Ring Stretch |

| 1590 | IR, Raman | C-C Ring Stretch |

| 1490 | IR | C-C Ring Stretch |

| 1442 | IR, Raman | C-C Ring Stretch |

| 1335 | IR | C-F Stretch |

| 1258 | IR, Raman | C-H In-plane Bend |

| 1165 | IR, Raman | C-H In-plane Bend |

| 1085 | IR | C-H In-plane Bend |

| 1001 | Raman | Ring Breathing Mode |

| 845 | IR | C-H Out-of-plane Bend |

| 768 | IR | Ring Puckering |

| 521 | Raman | C-F In-plane Bend |

| 430 | IR, Raman | C-F In-plane Bend |

Microwave Spectroscopy for Rotational Constants and Molecular Structure

Microwave spectroscopy is a powerful technique for determining the precise rotational constants and, consequently, the gas-phase structure of molecules and their weakly bound complexes.

Determination of Argon-1,3-Difluorobenzene Complex Structures

In a study of the van der Waals complex formed between an argon atom and a this compound molecule, chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy was utilized to observe the rotational spectrum of the dimer. The investigation, spanning a frequency range of 2 to 18 GHz, successfully identified and fit eighty-seven transitions for the primary isotopic form of the complex. This analysis yielded precise rotational constants and a set of four quartic centrifugal distortion constants, which describe the slight distortion of the molecule from a rigid rotor model at higher rotational speeds.

The experimental data established that the argon atom is positioned above the aromatic ring. The distance between the argon atom and the center of mass of the this compound monomer was experimentally determined to be 3.564(1) Å. This finding was in close agreement with quantum-chemical predictions, which calculated the distance to be 3.48 Å. nih.gov The study of this complex contributes to a broader understanding of how the substitution pattern of fluorine atoms on a benzene (B151609) ring influences the nature and geometry of its interaction with a noble gas atom. nih.gov

| Parameter | Value (MHz) |

|---|---|

| A | 2189.982(1) |

| B | 1314.541(1) |

| C | 1119.813(1) |

| ΔJ (kHz) | 4.75(1) |

| ΔJK (kHz) | -11.58(3) |

| ΔK (kHz) | 1.9(1) |

| δJ (kHz) | 1.29(1) |

X-ray Crystallography and Intermolecular Interactions

X-ray crystallography provides definitive information about the arrangement of molecules in the solid state, revealing the intricate network of intermolecular forces that dictate the crystal packing. For this compound, these studies have highlighted the significance of weak hydrogen bonds and other non-covalent interactions.

C-H…F Hydrogen Bonding and Crystal Packing

In the solid state, this compound molecules organize into one-dimensional tapes through two homodromic C-H…F hydrogen bonds. These tapes are further interconnected to form corrugated two-dimensional sheets via additional bifurcated or trifurcated C-H…F interactions. researchgate.net This demonstrates that even weak interactions can establish a well-defined structural motif. researchgate.netacs.org

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| C2—H2···F12 | 0.96 | 2.72 | 3.3750 (14) | 126 |

| C5—H5···F11 | 0.95 | 2.71 | 3.2948 (16) | 121 |

| C6—H6···F1 | 0.96 | 2.82 | 3.5789 (17) | 137 |

| C14—H14···F2 | 0.95 | 2.60 | 3.4741 (16) | 153 |

| C14—H14···F12 | 0.95 | 2.84 | 3.3750 (14) | 116 |

| C16—H16···F1 | 0.95 | 2.53 | 3.4211 (16) | 157 |

π–π Stacking Interactions

Analysis of the crystal structure of this compound indicates that traditional π–π stacking interactions are not the dominant force in the three-dimensional organization of the molecules. Instead, the packing in the third dimension is primarily governed by C-H…π interactions. nih.govresearchgate.net This is consistent with broader findings that the presence of fluorine on a benzene ring can disrupt the typical face-to-face or parallel-displaced π–π stacking arrangements commonly observed in other aromatic systems. rsc.org The fluorine atoms alter the electrostatic surface of the benzene ring, which can lead to a preference for other types of intermolecular contacts. In the case of this compound, the molecules adopt a herringbone arrangement in the crystal lattice, which is characteristic of being directed by C-H…π interactions rather than π–π stacking. nih.gov

| Interaction Type | Role in Crystal Packing |

|---|---|

| C-H…F Hydrogen Bonds | Formation of 1D tapes and 2D sheets |

| C-H…π Interactions | Controls packing in the third dimension, leading to a herringbone arrangement |

| π–π Stacking | Not a dominant interaction; disrupted by fluorine substitution |

Computational Chemistry and Theoretical Studies of 1,3 Difluorobenzene

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to the theoretical study of 1,3-difluorobenzene, offering precise insights into its electronic structure and physical properties. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and geometric characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the vibrational properties of molecules like this compound. DFT calculations can accurately predict the frequencies of normal vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. researchgate.netspectroscopyonline.com

Functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to calculate the vibrational spectra. researchgate.net The accuracy of these predictions allows for a detailed interpretation of the experimental FT-IR and FT-Raman spectra. researchgate.net While the DFT approach can sometimes under- or overestimate vibrational frequencies, a correction factor can often be established by comparing calculated results with experimental data, enhancing the predictive power of the model. nih.gov The calculations provide a complete picture of the molecule's vibrational behavior, including modes that may be weak or inactive in experimental IR or Raman spectra. mdpi.com

| Parameter | Description | Typical DFT Method | Relevance to this compound |

|---|---|---|---|

| Vibrational Frequencies | Calculation of the frequencies of all 30 normal vibrational modes. | B3LYP/6-311++G(d,p) | Allows for assignment of experimental IR and Raman spectra. |

| IR and Raman Intensities | Prediction of the intensity of spectral bands. | B3LYP | Helps in identifying which modes are active and their relative strengths. |

| Total Energy Distribution (TED) | Characterization of the contribution of each internal coordinate (bond stretch, angle bend) to a vibrational mode. | DFT Force Field Calculation | Provides a detailed understanding of the nature of the molecular vibrations. |

| Thermodynamic Properties | Calculation of properties like zero-point vibrational energy, thermal energy, and entropy based on vibrational analysis. | B3LYP/6-311++G(d,p) | Provides fundamental thermodynamic data for the molecule. globalresearchonline.net |

Theoretical methods are crucial for determining the precise three-dimensional structure of this compound. High-level quantum chemical calculations, such as coupled-cluster theory [CCSD(T)], provide benchmark estimates for the molecule's equilibrium geometry. researchgate.net These calculations yield optimized bond lengths and bond angles that are in excellent agreement with experimental data where available. researchgate.net

DFT methods are also widely used for geometry optimization, providing a balance between computational cost and accuracy. spectroscopyonline.com Beyond the structure, these calculations also determine key energetic properties. For instance, the global minimum energy of the optimized structure can be calculated, providing a measure of the molecule's stability. globalresearchonline.net Furthermore, the energies of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. globalresearchonline.net

| Parameter | Value (Å or Degrees) | Description |

|---|---|---|

| r(C1-C2) | 1.385 Å | Bond length between carbon atoms C1 and C2. |

| r(C2-C3) | 1.386 Å | Bond length between carbon atoms C2 and C3. |

| r(C1-F) | 1.353 Å | Bond length between carbon C1 and fluorine. |

| ∠(C6-C1-C2) | 117.9° | Bond angle involving carbons C6, C1, and C2. |

| ∠(C1-C2-C3) | 121.7° | Bond angle involving carbons C1, C2, and C3. |

| ∠(F-C1-C2) | 121.0° | Bond angle involving fluorine and carbons C1 and C2. |

Simulation and Modeling of Reaction Pathways

Computational modeling is instrumental in exploring the reactivity of this compound, allowing for the simulation of complex reaction pathways and the prediction of reaction outcomes without the need for extensive laboratory work.

Theoretical calculations can elucidate the step-by-step mechanisms of chemical reactions. For instance, in the synthesis of 1,3-difluorobenzenes from the reaction of difluorocarbene with substituted cyclobutenes, a cationic mechanism has been proposed. jmu.edu Computational studies can map out the potential energy surface of such a reaction, identifying key intermediates, such as a strained housane structure, and the transition states that connect them. jmu.edu

By calculating the energy barriers associated with different reaction pathways, researchers can predict which routes are energetically favorable. researchgate.net This includes comparing the energy of the desired pathway against competitive, undesired pathways. researchgate.net This analysis of transition state geometries and their corresponding energies is vital for understanding reaction kinetics and selectivity, providing a rationale for experimentally observed product distributions.

In silico (computational) reaction screening has emerged as a powerful strategy for discovering novel chemical transformations. drugtargetreview.comschrodinger.com This approach uses quantum chemical calculations to test the viability of numerous potential reactions before they are attempted in the lab. drugtargetreview.com

A notable example is the use of the artificial force induced reaction (AFIR) method to screen for multicomponent reactions involving difluorocarbene. researchgate.netdrugtargetreview.com This computational screening suggested that cycloadditions between an azomethine ylide and various partners would proceed to create α,α-difluorinated N-heterocyclic compounds. researchgate.net These predictions were subsequently realized experimentally, leading to the development of 48 new reactions that produce compounds with potential applications in drug development. drugtargetreview.com This strategy streamlines the discovery process, saving time and resources by focusing experimental efforts on the most promising computationally-identified reactions. drugtargetreview.comnih.gov

Analysis of Intermolecular Forces and Hydrogen Bonding

The way this compound molecules interact with each other in the solid and liquid phases is governed by a network of subtle intermolecular forces. Computational analysis, complemented by experimental data from X-ray crystallography, provides a detailed picture of these interactions.

The crystal structure of this compound reveals that its packing is controlled by a combination of weak C-H···F hydrogen bonds and C-H···π interactions. researchgate.netnih.gov Despite the significant electronegativity of fluorine, the C-F bond is considered a poor hydrogen bond acceptor. researchgate.net The resulting C-H···F interactions are weak, arising mainly from electrostatic and dispersive forces, and are considered to be on the borderline of the hydrogen bond phenomenon. researchgate.netnih.gov These interactions are often poorly directional and can be influenced by other, more dominant forces. nih.gov

In the solid state, this compound molecules form one-dimensional tapes through C-H···F hydrogen bonds. These tapes are then connected into corrugated two-dimensional sheets by further C-H···F interactions. researchgate.netnih.gov The final three-dimensional packing is then directed by C-H···π interactions, leading to a herringbone arrangement. nih.gov

| Interaction Type | Description | Role in Crystal Packing |

|---|---|---|

| C-H···F Hydrogen Bonds | Weak, electrostatic and dispersive interactions between a carbon-bound hydrogen and a fluorine atom on an adjacent molecule. | Forms 1D tapes and connects them into 2D sheets. |

| C-H···π Interactions | An interaction between a C-H bond and the π-electron system of the aromatic ring of a neighboring molecule. | Controls the packing of the 2D sheets in the third dimension, leading to a herringbone structure. |

Electrostatic and Dispersive Interactions

In the condensed phase, the crystal packing of this compound is significantly influenced by a delicate balance of weak intermolecular forces. nih.gov Computational and crystallographic studies reveal that the primary forces at play are electrostatic and dispersive in nature. nih.gov These interactions arise from the charge distribution within the molecule, specifically between the electropositive hydrogen atoms attached to the carbon framework (Hδ+) and the highly electronegative fluorine atoms (Fδ−). nih.gov

The C-F bond's polarity creates a region of negative electrostatic potential around the fluorine atom, while the C-H bonds provide regions of positive potential on the hydrogen atoms. The interplay between these charged fragments (Cδ+—Fδ− and Hδ+—Cδ−) gives rise to the net attractive forces that stabilize the crystal lattice. nih.gov While individually weak, the cumulative effect of these electrostatic and dispersive forces is significant enough to direct the molecular assembly in the absence of stronger hydrogen bond donors or acceptors. nih.gov These forces are considered to be on the borderline of the hydrogen-bond phenomenon and can be easily influenced or deformed by other competing interactions, such as C—H⋯π interactions, which also play a role in the three-dimensional packing of this compound. nih.gov

C-H⋯F Hydrogen Bonding Phenomena

The combination of electrostatic and dispersive forces in this compound manifests as a network of weak C-H⋯F hydrogen bonds. nih.gov Despite the high electronegativity of fluorine, the C-F group is generally considered a poor hydrogen bond acceptor, partly due to the "hardness" of the fluorine atom. nih.gov Consequently, the resulting C-H⋯F interactions are weak, poorly directional, and best described as being on the "borderline of the hydrogen bond phenomenon". nih.gov

However, these interactions are crucial for the formation of the supramolecular architecture in the solid state. Crystallographic analysis of this compound shows that molecules are organized into one-dimensional tapes through homodromic C-H⋯F hydrogen bonds. nih.gov These tapes are further interconnected by additional bi- or trifurcated C-H⋯F bonds, creating corrugated two-dimensional sheets. nih.gov This demonstrates that even weak interactions can establish a well-defined structural order.

The geometric parameters of these C-H⋯F interactions have been determined through crystal structure analysis. The table below details the key distances and angles for the hydrogen bonds observed in this compound at 153 K.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C2–H2···F12 | 0.96 | 2.72 | 3.3750 (14) | 126 |

| C5–H5···F11 | 0.95 | 2.71 | 3.2948 (16) | 121 |

| C6–H6···F1 | 0.96 | 2.82 | 3.5789 (17) | 137 |

| C14–H14···F2 | 0.96 | 2.50 | 3.4178 (15) | 160 |

Data sourced from Kirchner et al. (2009). nih.gov Note: H atoms were positioned geometrically.

Applications of 1,3 Difluorobenzene in Advanced Chemical Research

Medicinal Chemistry and Pharmaceutical Development

A prominent application of 1,3-difluorobenzene is in the production of the antifungal drug Fluconazole. nbinno.comchemicalbook.comchemicalbook.com The synthesis of Fluconazole often begins with this compound as the starting material. google.com One common synthetic route involves the Friedel-Crafts acylation of this compound. mdpi.com The resulting 2',4'-difluoroacetophenone (B1293509) is a key intermediate that undergoes further reactions, including the introduction of two 1,2,4-triazole (B32235) rings, to yield the final Fluconazole molecule. google.comnih.gov

The structure of Fluconazole is 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. dntb.gov.uanih.gov The difluorophenyl group, originating from this compound, is a crucial part of its pharmacophore.

In response to growing antifungal resistance, research has focused on creating analogues of Fluconazole to develop more potent drugs. mdpi.comnih.gov These efforts often retain the core difluorophenyl structure while modifying other parts of the molecule, such as the triazole rings or the hydroxyl group. nih.gov For instance, 1,2,3-triazole-containing Fluconazole analogues have been synthesized using this compound, aiming for improved pharmaceutical properties. nbinno.comchemicalbook.com

The introduction of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The this compound moiety is particularly useful in this regard. The strong carbon-fluorine (C-F) bonds can increase the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to improved bioavailability and a longer duration of action.

Furthermore, the fluorine atoms can alter the electronic properties of the benzene (B151609) ring, influencing how the molecule interacts with its biological target. solubilityofthings.com This can lead to stronger binding affinities and increased potency. Researchers utilize this compound as a versatile building block to create novel compounds that target specific biological pathways, thereby improving therapeutic outcomes. chemimpex.com

Halogenated compounds, including fluorinated benzenes, are an important class of molecules investigated for their cytotoxic and anticancer activities. nih.govnust.edu.pkresearchgate.net The introduction of halogens like fluorine into a molecular scaffold can significantly enhance its anticancer potential. nih.gov Research has shown that the position of the halogen on the benzene ring is a key determinant of the compound's cytotoxic activity, making these structures a compelling area for cancer research. nih.gov

While research often explores a wide range of halogenated derivatives, the principles apply to structures derived from this compound. researchgate.netmdpi.com The strategic placement of fluorine atoms can influence a compound's ability to induce apoptosis (programmed cell death) in cancer cells, often through mechanisms like targeting tubulin or inhibiting key enzymes. nih.gov The development of halogenated benzofuran (B130515) and benzothiadiazine derivatives, for example, has yielded compounds with significant antineoplastic effects, demonstrating the value of halogenated benzene rings in the design of new anticancer agents. nih.govresearchgate.net

Agrochemical Research and Development

In the agrochemical sector, this compound and its derivatives are fundamental precursors for manufacturing a range of pesticides and herbicides. chemimpex.comnbinno.comchemicalbook.com The inclusion of the difluorophenyl group is often linked to the high efficacy and specific mode of action of these agricultural products. jmu.edu

This compound is a key starting material for the synthesis of several benzoylurea (B1208200) insecticides, which function by inhibiting chitin (B13524) biosynthesis in insect larvae. jmu.eduwikipedia.org Two notable examples are Diflubenzuron and Flucycloxuron. nbinno.comchemicalbook.com

Diflubenzuron: This insecticide's chemical structure is N-[(4-Chlorophenyl)carbamoyl]-2,6-difluorobenzamide. wikipedia.orgchemicalbook.com The synthesis involves the reaction of 2,6-difluorobenzamide (B103285) with 4-chlorophenyl isocyanate. chemicalbook.com The 2,6-difluorobenzamide intermediate is itself derived from a difluorobenzene precursor. chemicalbook.com Diflubenzuron is effective against a variety of insect pests, including gypsy moths and boll weevils, by disrupting the molting process in larvae. wikipedia.orgresearchgate.net

Flucycloxuron: This is another benzoylurea insecticide and acaricide. nih.govwalshmedicalmedia.com Its chemical name is N-[[4-[[(E)-[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide. nih.gov Like Diflubenzuron, it features the 2,6-difluorobenzoyl moiety, highlighting the importance of this structural component derived from difluorobenzene chemistry. nih.gov

The table below outlines these key agrochemicals derived from difluorobenzene precursors.

Structure-activity relationship (SAR) studies are crucial in agrochemical research for optimizing the efficacy of pesticides and herbicides. In the context of benzoylurea insecticides, the substitution pattern on the aromatic rings significantly influences their biological activity.

Research has demonstrated that the 2,6-difluoro substitution on the benzoyl group, as seen in Diflubenzuron, is critical for high insecticidal potency. researchgate.net SAR studies explore how modifications to this and other parts of the molecule, such as the anilide ring, impact the compound's effectiveness against specific pests. researchgate.netnih.gov For example, the replacement of the chlorine atom in Diflubenzuron with other groups can lead to analogues with varying levels of larvicidal activity, illustrating the fine-tuning possible through SAR analysis. researchgate.net These studies help in designing new agrochemicals with improved potency, selectivity, and environmental profiles.

Materials Science Applications

The distinct electronic characteristics and stability conferred by the carbon-fluorine bonds make this compound a significant precursor and component in the development of sophisticated materials.

This compound serves as an important intermediate in the synthesis of liquid crystal materials. nbinno.comchemicalbook.com The incorporation of fluorine atoms into the molecular structure of liquid crystals is a widely used strategy to tailor their physical properties, such as dielectric anisotropy and optical anisotropy, which are critical for the performance of display technologies. Research into fluorinated thermotropic liquid crystals has become a significant area of focus. The introduction of fluorine substituents, often through precursors like this compound, influences the mesomorphic behavior and electro-optic properties of the final materials. biointerfaceresearch.com For instance, studies on fluorinated azobenzene (B91143) esters, a class of photo-switchable liquid crystals, have shown that the number and position of fluorine atoms play a crucial role in the material's phase behavior and photoisomerization capabilities. rsc.org

In the field of polymer science, this compound is utilized in the development of advanced polymers and coatings. chemimpex.com Its inclusion in polymer structures can impart enhanced thermal and chemical stability. chemimpex.com The strength of the carbon-fluorine bond contributes to the durability of these materials. Building blocks derived from fluorinated benzenes are incorporated into polymers to achieve specific properties, such as improved conductivity or heat resistance, making them suitable for specialized industrial applications. nbinno.com

Applications in Organic Synthesis and Reagent Development

This compound is a versatile chemical that functions as both a foundational molecular scaffold and a specialized solvent in synthetic chemistry.

As a versatile building block, this compound is a crucial intermediate in the synthesis of a wide range of complex organic compounds, particularly pharmaceuticals and agrochemicals. solubilityofthings.comchemimpex.comnbinno.com It is an important raw material for producing fine chemicals and can be subjected to various reactions, including nitration and sulfonation. guidechem.com Its derivatives have significant industrial value; for example, it is a key intermediate for synthesizing the antifungal drug Fluconazole and the anti-inflammatory drug Fluorobenzene (B45895) salicylic (B10762653) acid. nbinno.comguidechem.com In the agrochemical sector, it serves as a precursor for pesticides like Flucycloxuron and Diflubenzuron. nbinno.com The presence of fluorine atoms on the benzene ring makes it a sought-after intermediate for chemists designing molecules with specific electronic or steric requirements. nbinno.com

| Compound Synthesized | Application Area | Source(s) |

| Fluconazole | Pharmaceutical (Antifungal) | nbinno.comguidechem.comchemicalbook.com |

| Flucycloxuron | Agrochemical (Pesticide) | nbinno.com |

| Diflubenzuron | Agrochemical (Pesticide) | nbinno.com |

| Fluorobenzene salicylic acid | Pharmaceutical (Anti-inflammatory) | guidechem.com |

In analytical chemistry, this compound is employed as a solvent or reagent in chromatographic techniques. chemimpex.com Its function in this context is to facilitate the separation and analysis of complex chemical mixtures, a critical process for quality control in laboratory settings. chemimpex.com Its moderate polarity and liquid state at ambient temperatures make it a suitable medium for certain types of chromatography. solubilityofthings.com

Environmental Fate and Remediation Research of Fluorinated Compounds

Ecotoxicity and Environmental Impact Assessment

Assessing the environmental risk of 1,3-difluorobenzene involves evaluating its potential toxicity to ecosystems and its tendency to accumulate in living organisms.

Bioaccumulation refers to the process by which a chemical concentrates in an organism to a level higher than that in the surrounding environment. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow), often expressed as its logarithm (logP or logKow). This value measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water.

This compound has a calculated logP value of 2.36 to 2.52. nih.gov Substances with a logP between 2 and 4 are generally considered to have a moderate potential for bioaccumulation. This suggests that if present in aquatic environments, this compound could accumulate in the fatty tissues of fish and other organisms. However, direct experimental data, such as a measured Bioconcentration Factor (BCF), are not widely available to confirm this potential.

Information regarding the long-term ecological effects of this compound is limited. The toxicological properties of the compound have not been fully investigated, and there is a lack of comprehensive studies on its chronic effects on aquatic or terrestrial ecosystems. nih.gov

| Property | Value | Implication | Source |

|---|---|---|---|

| Molecular Formula | C₆H₄F₂ | Basic chemical identity. | aarti-industries.comnih.gov |

| Boiling Point | 82-83 °C | Indicates volatility and potential for atmospheric transport. | sigmaaldrich.combiosynth.com |

| Water Solubility | Insoluble | Suggests partitioning to sediment and biota in aquatic systems. | sigmaaldrich.com |

| logP (logKow) | ~2.4 | Moderate potential for bioaccumulation in organisms. | nih.gov |

Concerns Regarding Stable Fluorinated Compounds

Fluorinated organic compounds, particularly aromatic derivatives like this compound, are characterized by the exceptional strength of the carbon-fluorine (C-F) bond. itrcweb.orgresearchgate.net This bond is one of the strongest covalent bonds in organic chemistry, which imparts high thermal and chemical stability to the molecules. numberanalytics.com While this stability is advantageous for many industrial applications, it is a significant cause for environmental concern. nih.govacs.org

The primary concern is the environmental persistence of these compounds. researchgate.net Their resistance to natural degradation processes, both biological and chemical, means they can remain in the environment for long periods, leading to potential accumulation in soil, water, and sediments. researchgate.netnih.gov This persistence raises issues analogous to those posed by other persistent organic pollutants (POPs). nih.gov Fluoroaromatic compounds have become notable environmental pollutants due to their extensive use in pharmaceuticals and agrochemicals. researchgate.net

While the C-F bond is robust, it is not entirely inert. Under specific physiological or environmental conditions, enzymatic or chemical cleavage of the C-F bond can occur, leading to the release of fluoride (B91410) ions. acs.orgnih.gov The metabolism of fluorinated compounds can sometimes produce toxic byproducts, which presents another layer of environmental risk. nih.govacs.org For instance, although fluorinated benzene (B151609) rings are generally more resistant to metabolic oxidation by enzymes like Cytochrome P450, defluorination can still happen. nih.govacs.org The inherent stability that makes these compounds useful also makes them challenging to remove from the environment once contamination has occurred. itrcweb.org

Remediation Strategies for Fluorinated Contamination

Addressing contamination by fluorinated compounds requires specialized remediation strategies due to their chemical stability. Research has focused on developing effective treatment technologies to remove these pollutants from environmental media and on advancing sustainable manufacturing practices to prevent pollution at its source.

Development of Treatment Technologies for Fluorinated Pollutants

A variety of treatment technologies have been investigated for the removal of fluorinated pollutants from water and soil. These can be broadly categorized into separation technologies, which physically remove the contaminants, and destruction technologies, which break them down into less harmful substances.

Separation and Sequestration Technologies:

Granular Activated Carbon (GAC): GAC adsorption is a widely implemented and effective technology for removing organic compounds, including fluorinated aromatics, from water. itrcweb.orgepa.gov The porous structure of GAC provides a large surface area for contaminants to adsorb onto. epa.gov Studies on fluorobenzene (B45895), a closely related compound to this compound, have demonstrated a high adsorption capacity onto GAC. nih.govcore.ac.uk However, research also indicates that a portion of the adsorbed compound may be irreversibly bound, and desorption can be limited. nih.govcore.ac.ukresearchgate.net

Ion Exchange (IX): Anion exchange resins are effective for removing negatively charged fluorinated compounds, such as perfluorinated sulfonic and carboxylic acids. epa.gov

High-Pressure Membranes: Technologies like reverse osmosis and nanofiltration can effectively remove a broad range of fluorinated substances, including smaller, short-chain compounds, by physically blocking their passage through a semipermeable membrane. epa.govtetratech.com

Adsorption Model Parameters for Fluorobenzene on Granular Activated Carbon

The following table presents parameters from three common adsorption isotherm models fitted to experimental data for fluorobenzene, indicating how the compound interacts with the adsorbent surface. The Redlich-Peterson model provided the best fit for the data. nih.govcore.ac.uk

| Model | Parameter 1 | Value | Parameter 2 | Value | Parameter 3 | Value |

| Langmuir | qmax (mg/g) | 388 | KL (L/mg) | 0.012 | - | - |

| Freundlich | KF (mg/g)(L/mg)1/n | 68.3 | 1/n | 0.22 | - | - |

| Redlich-Peterson | KRP (L/g) | 1.83 | aRP (L/mg)β | 0.047 | β | 1.0 |

Destruction Technologies:

Incineration: High-temperature incineration is a potential destruction method for wastes contaminated with fluorinated compounds, including spent GAC media. itrcweb.org This process mineralizes the chemicals, though it requires careful control to ensure complete destruction and to manage potentially toxic combustion byproducts. itrcweb.org

Advanced Oxidation Processes (AOPs): Technologies such as supercritical water oxidation (SCWO), electron beam technology, and plasma technology are being developed to destroy persistent fluorinated compounds. itrcweb.orgtetratech.com These methods use powerful reactive species to break the strong C-F bonds. tetratech.com

Bioremediation: While challenging, biological degradation of fluorinated aromatics is possible. Specific microbial strains have been identified that can utilize compounds like 1,3-dichlorobenzene (B1664543) (a structural analog) as a sole carbon and energy source, metabolizing it via a catechol pathway. nih.gov Research on Pseudomonas putida F1 has shown rapid defluorination of a complex fluorinated molecule, suggesting that microbial enzymes like dioxygenases can initiate the breakdown process. nih.gov The bioregeneration of GAC, where microbes degrade the adsorbed contaminants, has also been shown to be a feasible process for fluorobenzene. nih.govucp.pt

Sustainable Practices in Chemical Manufacturing

Reducing the environmental footprint of this compound and other fluorinated compounds begins with their synthesis. Green chemistry principles are being applied to develop more sustainable manufacturing processes that are safer, more efficient, and generate less waste. fluorobenzene.ltdflurine.com

Traditional synthesis routes for this compound often have significant drawbacks. The Balz-Schiemann reaction, for example, involves multiple steps, can have low yields, and produces toxic boron trifluoride gas. chemicalbook.com Another common method, halogen exchange (Finkelstein reaction), may require high temperatures and large amounts of fluorinating agents. chemicalbook.com

Modern research focuses on cleaner and more efficient alternatives:

Catalytic Dehalogenation: A more sustainable route involves the synthesis of this compound from 2,4-difluorochlorobenzene through catalytic dechlorination using a palladium on carbon (Pd/C) catalyst. guidechem.comgoogle.com This method avoids the cumbersome diazotization steps of other processes. guidechem.com

Continuous-Flow Technology: Shifting from traditional batch reactors to continuous-flow systems offers significant advantages for reactions involving unstable intermediates, such as diazonium salts. chemicalbook.com This technology improves safety by minimizing the accumulation of hazardous materials and can increase efficiency and control over the reaction. chemicalbook.comresearchgate.net

Advanced Fluorination Methods: Emerging techniques like electrochemical fluorination and photocatalysis represent promising green alternatives. numberanalytics.com Electrochemical methods can reduce the need for hazardous fluorinating reagents, while photocatalysis allows for highly selective reactions under mild conditions. numberanalytics.comresearchgate.net

Comparison of Synthesis Routes for this compound

| Synthesis Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |

| Balz-Schiemann Reaction | Aryl amines | Diazotization, thermal decomposition of tetrafluoroborates | Well-established method | Multiple steps, low yield, toxic byproducts (boron trifluoride) chemicalbook.com |

| Halogen Exchange | 1,3-Dichlorobenzene | Potassium Fluoride (KF), high temperature | Short reaction route | High energy consumption, large amount of reagents, low selectivity chemicalbook.comchemicalbook.com |

| Diazotization & Hydro-dediazotization | 2,4-Difluoroaniline (B146603) | Diazotization, Hypophosphorous acid | Good yield, mild conditions | Unstable diazonium salt intermediate, safety concerns in batch processing chemicalbook.com |

| Catalytic Dechlorination | 2,4-Difluorochlorobenzene | Hydrogen, Pd/C catalyst, base | Avoids diazotization, conventional reactions | Use of catalyst, pressure reaction guidechem.comgoogle.com |

| Continuous-Flow Synthesis | 2,4-Difluoroaniline | Diazotization/hydro-de-diazotization in flow reactor | Improved safety, better control, potentially higher efficiency | Requires specialized equipment chemicalbook.comresearchgate.net |

Future Research Directions and Emerging Trends